molecular formula C16H18O2 B13818168 (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol CAS No. 3594-91-0

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol

Cat. No.: B13818168
CAS No.: 3594-91-0
M. Wt: 242.31 g/mol
InChI Key: APVANCOMZWSFHA-UHFFFAOYSA-N
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Description

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring two hydroxyl groups attached to the biphenyl structure at the 2,2’ positions and two methyl groups at the 6,6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:

    Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.

    Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.

Industrial Production Methods

Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6,6’-Dimethyl-2,2’-bipyridyl): Similar in structure but contains nitrogen atoms in place of the hydroxyl groups.

    (6,6’-Dimethyl-2,2’-biphenyl): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

Uniqueness

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

3594-91-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol

InChI

InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3

InChI Key

APVANCOMZWSFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C

Origin of Product

United States

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